methyl 4-[3-phenyl-7-(phenylcarbamoyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[3-phenyl-7-(phenylcarbamoyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold for various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triazolothiadiazine derivatives, including methyl 4-[3-phenyl-7-(phenylcarbamoyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate, typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction is acid-catalyzed and leads to the annulation of the triazole ring on the thiadiazole . The process can be optimized by varying the reaction conditions, such as temperature and solvent, to achieve higher yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process . Additionally, the purification steps, such as recrystallization and chromatography, are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[3-phenyl-7-(phenylcarbamoyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the reaction’s outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives . Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound .
Scientific Research Applications
Methyl 4-[3-phenyl-7-(phenylcarbamoyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate has numerous scientific research applications . In chemistry, it serves as a valuable intermediate for synthesizing other biologically active compounds . In biology and medicine, it exhibits various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound’s ability to interact with different biological targets makes it a promising candidate for drug development .
Mechanism of Action
The mechanism of action of methyl 4-[3-phenyl-7-(phenylcarbamoyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate involves its interaction with specific molecular targets and pathways . The compound’s triazole and thiadiazine rings enable it to form hydrogen bonds and other interactions with enzymes and receptors . These interactions can inhibit or modulate the activity of these targets, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to methyl 4-[3-phenyl-7-(phenylcarbamoyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate include other triazolothiadiazine derivatives, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazine rings .
Uniqueness: The uniqueness of methyl 4-[3-phenyl-7-(phenylcarbamoyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate lies in its specific substitution pattern and the presence of the phenylcarbamoyl group .
Properties
Molecular Formula |
C25H21N5O3S |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
methyl 4-[3-phenyl-7-(phenylcarbamoyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate |
InChI |
InChI=1S/C25H21N5O3S/c1-33-24(32)18-14-12-16(13-15-18)20-21(23(31)26-19-10-6-3-7-11-19)34-25-28-27-22(30(25)29-20)17-8-4-2-5-9-17/h2-15,20-21,29H,1H3,(H,26,31) |
InChI Key |
CCIHLQDPGVHALP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.